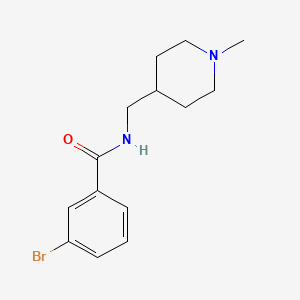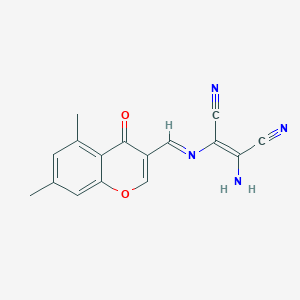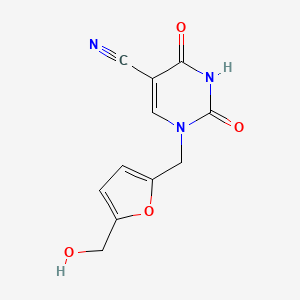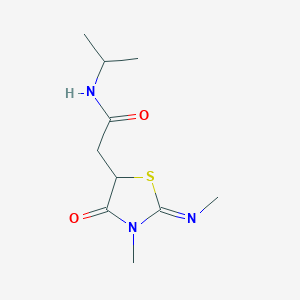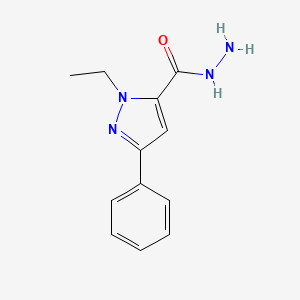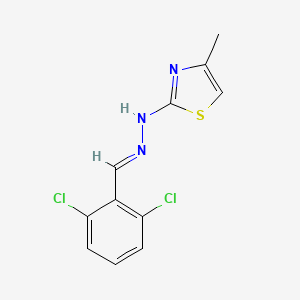
(E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole is a synthetic organic compound that belongs to the class of hydrazones and thiazoles. This compound is characterized by the presence of a dichlorobenzylidene group attached to a hydrazinyl moiety, which is further linked to a methylthiazole ring. The compound has garnered interest due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole typically involves the condensation of 2,6-dichlorobenzaldehyde with 2-hydrazinyl-4-methylthiazole. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The dichlorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzylidene derivatives.
Applications De Recherche Scientifique
(E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit urease enzyme activity, which is crucial for the survival of certain bacteria . Molecular docking studies have shown that the compound can bind to the active site of enzymes, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole
- 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-ethylthiazole
- 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-phenylthiazole
Uniqueness
(E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H9Cl2N3S |
|---|---|
Poids moléculaire |
286.2 g/mol |
Nom IUPAC |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H9Cl2N3S/c1-7-6-17-11(15-7)16-14-5-8-9(12)3-2-4-10(8)13/h2-6H,1H3,(H,15,16)/b14-5+ |
Clé InChI |
NICOHQKPZCNVMV-LHHJGKSTSA-N |
SMILES isomérique |
CC1=CSC(=N1)N/N=C/C2=C(C=CC=C2Cl)Cl |
SMILES canonique |
CC1=CSC(=N1)NN=CC2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


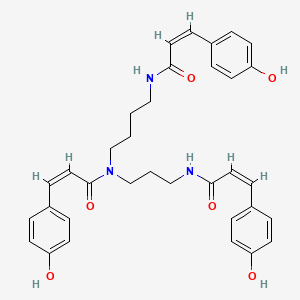
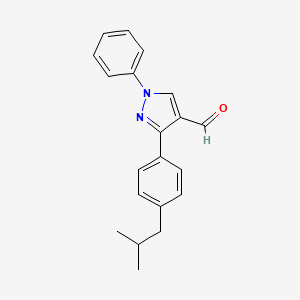
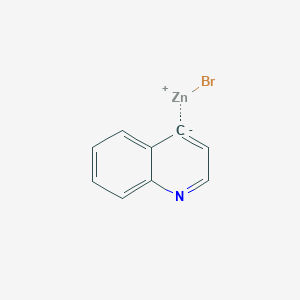
![5-(Tert-butyl)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14871087.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-tosylpiperazin-1-yl)ethanone](/img/structure/B14871090.png)
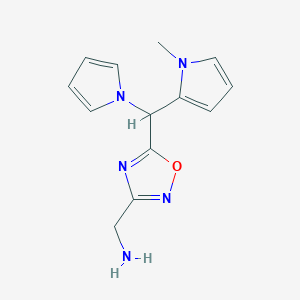

![2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one](/img/structure/B14871102.png)
